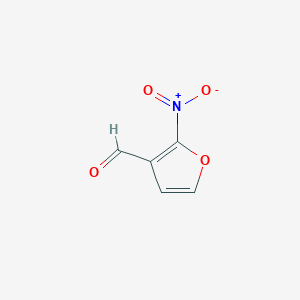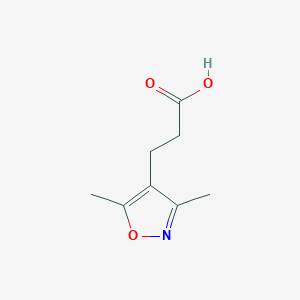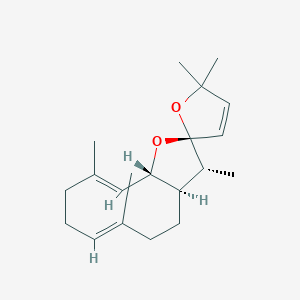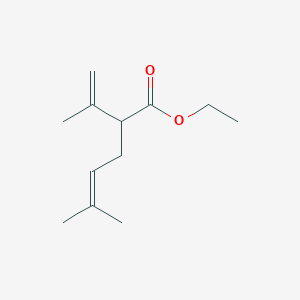
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester
Overview
Description
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester, also known as ethyl 2-isopropenyl-5-methyl-4-hexenoate, is a chemical compound with the molecular formula C12H20O2. It is a colorless to yellowish liquid with a fruity odor and is commonly used in the fragrance industry. However, this compound has also gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate is not fully understood. However, studies have shown that this compound has a strong electrophilic character, which makes it a good candidate for various chemical reactions. It has also been shown to have a good reactivity towards nucleophiles, which makes it useful in various organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate. However, studies have shown that this compound has low toxicity and is not harmful to human health when used in small quantities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate in lab experiments is its high purity and good yield. It is also a relatively inexpensive compound, which makes it accessible to researchers with limited budgets. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate. One of the most promising areas of research is the development of new synthetic methods using this compound as a starting material. This could lead to the synthesis of new organic compounds with potential applications in various fields. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to new insights into its potential uses in medicine and other fields.
Conclusion
In conclusion, 4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate is a chemical compound with potential applications in various fields of scientific research. Its high purity, good yield, and low toxicity make it an attractive candidate for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine, agriculture, and other fields.
Scientific Research Applications
Ethyl 2-isopropenyl-5-m4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester-4-hexenoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. This compound has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
properties
CAS RN |
1845-54-1 |
|---|---|
Product Name |
4-Hexenoic acid, 2-isopropenyl-5-methyl-, ethyl ester |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 5-methyl-2-prop-1-en-2-ylhex-4-enoate |
InChI |
InChI=1S/C12H20O2/c1-6-14-12(13)11(10(4)5)8-7-9(2)3/h7,11H,4,6,8H2,1-3,5H3 |
InChI Key |
LUVHLOBMSQKCFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC=C(C)C)C(=C)C |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)C(=C)C |
synonyms |
5-Methyl-2-(1-methylethenyl)-4-hexenoic Acid Ethyl Ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]oxazol-2-yl)ethanone](/img/structure/B53119.png)

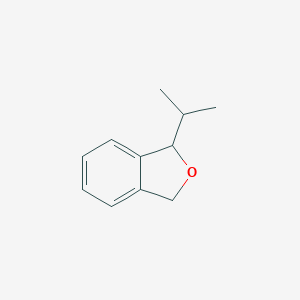





![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)


